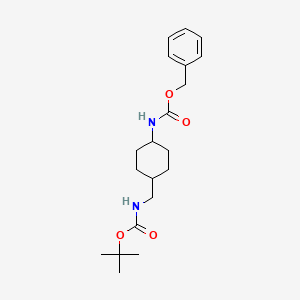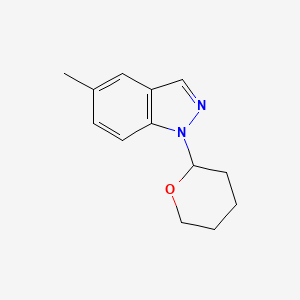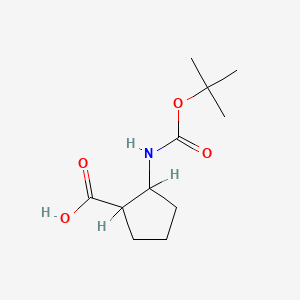![molecular formula C13H21NO2 B3112774 Butyl[(2,4-dimethoxyphenyl)methyl]amine CAS No. 192440-64-5](/img/structure/B3112774.png)
Butyl[(2,4-dimethoxyphenyl)methyl]amine
Overview
Description
Synthesis Analysis
The synthesis of Butyl[(2,4-dimethoxyphenyl)methyl]amine involves the reaction of hydroxylamine with benzenemethanamine (N-butyl-2,4-dimethoxy) as a precursor . Further details on the synthetic pathway and conditions would require a deeper examination of relevant literature.
Molecular Structure Analysis
The molecular structure of this compound consists of a butyl group attached to a phenyl ring with two methoxy (OCH3) substituents at positions 2 and 4. The amine group (NH2) is also part of the structure .
Scientific Research Applications
Environmental Fate and Toxicology of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, structurally related to Butyl[(2,4-dimethoxyphenyl)methyl]amine, have been extensively studied for their environmental occurrence, fate, and toxicity. These compounds, used to retard oxidative reactions in products, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies have highlighted concerns regarding their potential endocrine-disrupting effects and carcinogenicity, emphasizing the need for future research to develop novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Microbial Degradation of Herbicides
Research into the microbial degradation of aryloxyphenoxy-propionate herbicides, a category chemically akin to this compound, provides insights into the environmental behaviors of these compounds. Microbial catabolism has been identified as an effective method for their degradation, involving various microbial resources, metabolic pathways, and catabolic enzymes. This degradation is crucial for mitigating the environmental impact of such herbicides, highlighting the role of bioremediation in environmental sustainability (Zhou et al., 2018).
Advanced Materials from Xylan Derivatives
The chemical modification of xylan into ethers and esters with specific properties offers potential applications in developing new biopolymers. This research area, relevant to the chemistry of this compound, explores the synthesis of xylan esters and their application potential, including drug delivery systems. The creation of spherical nanoparticles for such applications underlines the importance of understanding and manipulating the chemical properties of compounds for technological advancements (Petzold-Welcke et al., 2014).
Wastewater Treatment in Pesticide Production
The pesticide production industry, which utilizes various chemical compounds including ones related to this compound, generates high-strength wastewater containing toxic pollutants. Research has focused on treatment options to remove these contaminants effectively, highlighting the role of biological processes and granular activated carbon in creating high-quality effluent. This underscores the importance of innovative treatment technologies in addressing environmental pollution from industrial processes (Goodwin et al., 2018).
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-6-7-12(15-2)9-13(11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRQFQVAMQOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


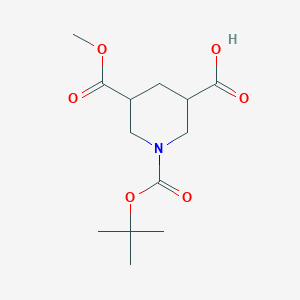
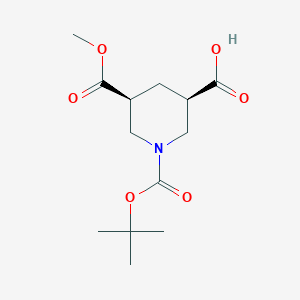

![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B3112725.png)
![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)
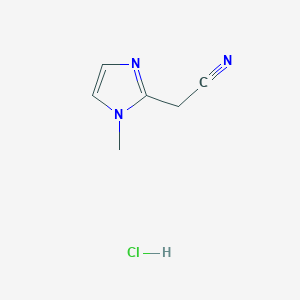
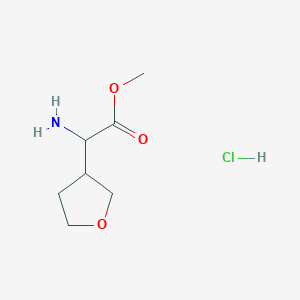
![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3112743.png)

